molecular formula C13H22BrNO4 B8097282 3-Bromo-N-Boc-L-alanine cyclopentyl ester

3-Bromo-N-Boc-L-alanine cyclopentyl ester

Cat. No.: B8097282
M. Wt: 336.22 g/mol
InChI Key: LCFNCGRUWOIDIH-JTQLQIEISA-N
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Description

3-Bromo-N-Boc-L-alanine cyclopentyl ester is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of alanine, an amino acid, and features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopentyl ester moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-Boc-L-alanine cyclopentyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-Boc-L-alanine cyclopentyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-N-Boc-L-alanine cyclopentyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-Boc-L-alanine cyclopentyl ester depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-Boc-L-alanine methyl ester: Similar structure but with a methyl ester group instead of a cyclopentyl ester.

    3-Bromo-N-Boc-L-alanine ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl ester.

Uniqueness

3-Bromo-N-Boc-L-alanine cyclopentyl ester is unique due to its cyclopentyl ester moiety, which can impart different steric and electronic properties compared to its methyl or ethyl ester counterparts. This can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

cyclopentyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-10(8-14)11(16)18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNCGRUWOIDIH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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